molecular formula C14H21N3O2 B13118837 Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B13118837
M. Wt: 263.34 g/mol
InChI Key: LLEPNDPUXRTJKI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-pyridylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring and pyridine moiety play crucial roles in the binding interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O2C_{16}H_{23}N_{3}O_{2}, with a molecular weight of approximately 295.38 g/mol. The compound features a piperazine ring , a pyridine moiety , and a tert-butyl group , which enhance its stability and biological activity.

Property Value
Molecular FormulaC16H23N3O2C_{16}H_{23}N_{3}O_{2}
Molecular Weight295.38 g/mol
Functional GroupsPiperazine, Pyridine, Tert-butyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antibacterial Effects : The compound has shown potential as an antibacterial agent against both susceptible and drug-resistant strains of Gram-positive bacteria. Its mechanism may involve depolarization of bacterial cytoplasmic membranes, leading to cell death.
  • Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. For instance, it was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and showed promising results in inhibiting their growth.

Case Studies

  • Study on Drug Resistance : In a study focused on multidrug-resistant E. coli, derivatives of pyridylpiperazines were evaluated for their ability to inhibit the AcrAB-TolC efflux pump. This study highlighted the potential of similar compounds to enhance antibiotic efficacy against resistant strains .
  • In Vitro Assays : In vitro assays indicated that this compound could significantly reduce bacterial viability at low concentrations, demonstrating an IC50 value in the micromolar range.

Structural Comparisons

Comparative analysis with structurally related compounds reveals unique features that may contribute to the distinct biological activities of this compound:

Compound Name Molecular Formula Key Features
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateC14H20BrN3O2C_{14}H_{20}BrN_{3}O_{2}Contains a bromine substituent, affecting binding affinity
N,N-DimethylpiperazineC6H14N2C_{6}H_{14}N_{2}Simpler structure lacking additional functional groups

Properties

IUPAC Name

tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11/h4-7,12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEPNDPUXRTJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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